molecular formula C10H15NO3 B14406901 Methyl (3-methylidene-2-oxoazepan-1-yl)acetate CAS No. 82423-85-6

Methyl (3-methylidene-2-oxoazepan-1-yl)acetate

Cat. No.: B14406901
CAS No.: 82423-85-6
M. Wt: 197.23 g/mol
InChI Key: KAUWAAQYBMBTCU-UHFFFAOYSA-N
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Description

Methyl (3-methylidene-2-oxoazepan-1-yl)acetate is an organic compound with a unique structure that includes a seven-membered azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-methylidene-2-oxoazepan-1-yl)acetate typically involves the reaction of azepane derivatives with methyl acetate under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-methylidene-2-oxoazepan-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

Methyl (3-methylidene-2-oxoazepan-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3-methylidene-2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-oxoazepan-1-yl)acetate
  • Methyl 2-(4,4′′-bis(trifluoromethyl)-[1,1′:2′,1′′-terphenyl]-4′-yl)acetate
  • Methyl 2-(2-oxo-3-(3-phenylpropanamido)pyridin-1(2H)-yl)acetate

Uniqueness

Methyl (3-methylidene-2-oxoazepan-1-yl)acetate is unique due to its seven-membered azepane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.

Properties

CAS No.

82423-85-6

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-(3-methylidene-2-oxoazepan-1-yl)acetate

InChI

InChI=1S/C10H15NO3/c1-8-5-3-4-6-11(10(8)13)7-9(12)14-2/h1,3-7H2,2H3

InChI Key

KAUWAAQYBMBTCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCCCC(=C)C1=O

Origin of Product

United States

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